N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a pyridazine ring substituted at the 6-position with a 2-methoxyphenyl group and a cyclohexyl carboxamide moiety at the 1-position of the piperazine ring (Figure 1).
Properties
IUPAC Name |
N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-20-10-6-5-9-18(20)19-11-12-21(25-24-19)26-13-15-27(16-14-26)22(28)23-17-7-3-2-4-8-17/h5-6,9-12,17H,2-4,7-8,13-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZZDSSGCRCWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the pyridazine and methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide exhibit antitumor properties. For instance, a series of pyridine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. These compounds demonstrated promising results, suggesting that modifications to the piperazine structure can enhance antitumor efficacy .
Dopamine Receptor Modulation
This compound is also being investigated for its potential to modulate dopamine receptors, particularly the D3 receptor. Modifications in the piperazine class have led to improved affinities and selectivities for D3 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and addiction .
Cardiovascular Effects
Research on related compounds has shown that they can act as inhibitors of WNK kinases, which play a crucial role in regulating blood pressure and electrolyte balance. In vivo studies have reported that these inhibitors can effectively reduce hypertension in rodent models, indicating a potential application in cardiovascular therapeutics .
Case Study 1: Antitumor Activity
A study focused on synthesizing a new series of pyridine derivatives, including those similar to this compound. The derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed significant cytotoxicity with IC50 values in the low micromolar range, highlighting their potential as antitumor agents.
Case Study 2: Dopamine Receptor Interaction
In a pharmacological study, various piperazine derivatives were screened for their ability to bind to D3 dopamine receptors. The results indicated that certain structural modifications increased binding affinity, suggesting that this compound could be optimized for better therapeutic outcomes in treating dopamine-related disorders.
Data Tables
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Substituent Position and Selectivity: The 2-methoxyphenyl group in the target compound is structurally analogous to p-MPPF () and D3R ligands (), where this substitution enhances receptor binding. For example, p-MPPF exhibits nanomolar affinity for 5-HT1A receptors due to the 2-methoxyphenyl group’s optimal steric and electronic profile . Similarly, D3R ligands with 2-methoxyphenyl substitutions achieve >1000-fold selectivity over D2 receptors . In contrast, 3-methoxybenzoyl substituents (e.g., compound 8d in ) may favor different binding pockets, as seen in enzyme inhibitors or modulators .
Carboxamide Linker Significance: The carboxamide group in the target compound is critical for mimicking endogenous substrates or ligands. demonstrates that removing the carbonyl group from D3R ligands reduces D3R affinity by >100-fold, highlighting its role in hydrogen bonding or conformational stabilization .
Pyridazine vs. Pyridine/Pyrimidine Cores :
- The pyridazine ring in the target compound (vs. pyridine in p-MPPF or pyrimidine in FAAH inhibitors) may alter electron distribution and dipole moments, influencing solubility and target engagement. Pyridazine’s electron-deficient nature could enhance interactions with aromatic residues in enzyme active sites .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations :
- However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.
- Enzyme vs. Receptor Targeting : PKM-833’s chroman-trifluoromethyl group is tailored for FAAH inhibition, while the target compound’s 2-methoxyphenyl-pyridazine scaffold aligns more with receptor antagonism (e.g., 5-HT1A or D3R) .
Biological Activity
N-cyclohexyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its versatility in drug design. The presence of the pyridazine and methoxyphenyl groups contributes to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, this compound may exhibit activity through:
- Dopamine Receptor Modulation : Similar compounds have shown agonistic properties towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Inhibition of Kinases : The piperazine moiety is often associated with kinase inhibition, which can affect cell proliferation and survival pathways .
- Anticancer Activity : Compounds containing pyridazine rings have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology .
In Vitro Studies
A summary of key findings from recent studies on the biological activity of related compounds is presented in the following table:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Cytotoxicity against HeLa cells | TBD | Cancer |
| Similar piperazine derivatives | D3 receptor agonism | 278 ± 62 | D3 Receptor |
| Pyridazine-based compounds | Antiproliferative effects | 1.143 | Renal Cancer |
Case Studies
- Anticancer Activity : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa and CaCo-2, with IC50 values indicating potent activity at low concentrations . This suggests that this compound may share similar mechanisms.
- Dopamine Receptor Interaction : In another study focusing on dopamine receptor modulation, compounds with methoxy substitutions were shown to selectively activate D3 receptors while exhibiting minimal activity on D2 receptors . This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
